molecular formula C22H26N2O4S B2713837 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922103-08-0

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2713837
CAS RN: 922103-08-0
M. Wt: 414.52
InChI Key: JDZCXOXAOFDTGP-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides as Enzyme Inhibitors

Sulfonamides, like the compound , are known for their ability to inhibit enzymes effectively. For instance, sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity and the ability to inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes simultaneously, showing significant antimicrobial activities against tested bacterial and fungi strains (Azzam, Elsayed, & Elgemeie, 2020). This highlights the potential of sulfonamide derivatives in targeting enzymes for therapeutic purposes.

Antibacterial Activity

Sulfonamides were among the first classes of antimicrobial agents discovered, with a history of being used to treat bacterial infections. The mechanism involves acting as analogs of para-aminobenzoic acid (pABA), inhibiting the synthesis of dihydrofolic acid in bacteria (Achari et al., 1997). This principle could guide research into the antibacterial properties of new sulfonamide compounds.

Antimicrobial Evaluation and QSAR Study

Research has also been conducted on the synthesis, antimicrobial evaluation, and QSAR study of hydronaphthalene-sulfonamide derivatives. These studies aim to explore the structural-activity relationships and develop compounds with potent antimicrobial properties (Mohamed et al., 2021). Understanding the antimicrobial activity of sulfonamide derivatives can be crucial for developing new antibacterial agents.

Sulfonamides in Supramolecular Chemistry

Sulfonamides have been explored as recognition elements in supramolecular chemistry, demonstrating their anion-binding properties. This research has paved the way for their use in designing new molecular receptors and sensors (Pinter et al., 2011). The ability of sulfonamides to bind anions can be leveraged in creating novel molecular recognition systems.

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-22(2)14-28-20-11-9-17(13-19(20)24(3)21(22)25)23-29(26,27)18-10-8-15-6-4-5-7-16(15)12-18/h8-13,23H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZCXOXAOFDTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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